molecular formula C10H12O4 B13431460 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)

Cat. No.: B13431460
M. Wt: 199.22 g/mol
InChI Key: ZVIJTQFTLXXGJA-FIBGUPNXSA-N
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Description

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid, also known as Dihydroisoferulic Acid, is a phenolic compound that can be found naturally in various fermented foods. It is a derivative of hydroxycinnamic acid and is known for its high antioxidant activity. This compound is often used as a biomarker for the consumption of certain foods and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid can be synthesized through the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction typically involves hydrogenation under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid often involves microbial transformation of dietary polyphenols. This method leverages the natural metabolic processes of certain bacteria to convert precursor compounds into the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques, typically with catalysts like palladium on charcoal.

    Substitution: Various substitution reactions can occur, where functional groups on the aromatic ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on charcoal.

    Solvents: Dimethyl sulfoxide, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields the fully saturated hydroxycinnamic acid derivatives.

Scientific Research Applications

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.

    Biology: Acts as a biomarker for the consumption of certain foods and is used in studies related to dietary intake and metabolism.

    Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.

    Industry: Utilized in the production of natural antioxidants for food preservation and cosmetic formulations

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C10H12O4

Molecular Weight

199.22 g/mol

IUPAC Name

3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3

InChI Key

ZVIJTQFTLXXGJA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCC(=O)O)O

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)O

Origin of Product

United States

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